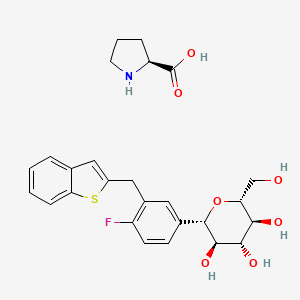

Ipragliflozin L-Proline

説明

Structure

3D Structure of Parent

特性

IUPAC Name |

(2S,3R,4R,5S,6R)-2-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;(2S)-pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FO5S.C5H9NO2/c22-15-6-5-12(21-20(26)19(25)18(24)16(10-23)27-21)7-13(15)9-14-8-11-3-1-2-4-17(11)28-14;7-5(8)4-2-1-3-6-4/h1-8,16,18-21,23-26H,9-10H2;4,6H,1-3H2,(H,7,8)/t16-,18-,19+,20-,21+;4-/m10/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUVGWWULBZIUBS-FVYIYGEMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)O.C1=CC=C2C(=C1)C=C(S2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)O.C1=CC=C2C(=C1)C=C(S2)CC3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30FNO7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20241771 | |

| Record name | Ipragliflozin L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20241771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951382-34-6 | |

| Record name | Ipragliflozin mixture with proline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0951382346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ipragliflozin L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20241771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IPRAGLIFLOZIN L-PROLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6N3GK48A4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ipragliflozin L-Proline mechanism of action in non-diabetic models

An In-depth Technical Guide to the Mechanism of Action of Ipragliflozin L-Proline in Non-Diabetic Models

Executive Summary

Ipragliflozin, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, has demonstrated a range of therapeutic effects extending beyond glycemic control. Originally developed for type 2 diabetes, its mechanism of action confers significant metabolic, cardiovascular, and renal benefits in non-diabetic preclinical models. The primary action of ipragliflozin is the inhibition of SGLT2 in the renal proximal tubules, which reduces glucose reabsorption and promotes urinary glucose excretion.[1][2] This foundational mechanism triggers a cascade of systemic effects, including caloric loss, modest osmotic diuresis, and natriuresis, which are beneficial in non-diabetic pathologies.

In non-diabetic models of obesity and metabolic dysfunction, ipragliflozin promotes weight loss primarily by reducing fat mass without significantly affecting lean muscle mass.[3][4] This is achieved by enhancing fatty acid oxidation and upregulating energy expenditure, potentially through the activation of the AMP-activated protein kinase (AMPK)/sirtuin 1 (SIRT1) signaling pathway.[5][6] In models of non-diabetic cardiomyopathy, ipragliflozin exerts direct cardioprotective effects, preventing left ventricular hypertrophy and fibrosis independent of changes in plasma glucose levels.[7][8] Furthermore, its mild diuretic and natriuretic effects contribute to a consistent reduction in blood pressure.[7][9] In the context of non-diabetic kidney disease, SGLT2 inhibition with ipragliflozin has been shown to reduce renal dysfunction and tubular damage.[10] This technical guide synthesizes the current preclinical evidence for ipragliflozin's mechanism of action in non-diabetic models, presenting quantitative data, detailed experimental protocols, and key signaling pathways to inform researchers and drug development professionals.

Core Mechanism of Action: SGLT2 Inhibition

Ipragliflozin is a potent and highly selective inhibitor of the SGLT2 protein, which is responsible for approximately 90% of glucose reabsorption in the S1 segment of the renal proximal tubules.[11] By blocking this transporter, ipragliflozin induces glycosuria, leading to a net caloric loss and providing the basis for its metabolic benefits.[2][3] This action is independent of insulin secretion or sensitivity.[2]

Pleiotropic Effects in Non-Diabetic Models

The primary mechanism of SGLT2 inhibition initiates a variety of secondary effects that are beneficial in non-diabetic disease models, particularly in cardiovascular, metabolic, and renal contexts.

Metabolic Modulation: Weight and Fat Mass Reduction

In non-diabetic animal models of diet-induced obesity, ipragliflozin consistently reduces body weight and, specifically, fat mass. This effect is observed without a corresponding loss of lean body mass or bone mineral content.[3] The reduction in adipose tissue includes both visceral and subcutaneous fat depots.[3] This is attributed to the steady caloric loss from glycosuria, which forces a metabolic shift from glucose utilization to fatty acid oxidation for energy production.[3][5]

Cardiovascular Protection

Ipragliflozin demonstrates significant cardioprotective effects in non-diabetic models of cardiomyopathy and hypertension. In Dahl salt-sensitive obese rats, a non-diabetic model of cardiomyopathy, ipragliflozin prevented the development of left ventricular (LV) hypertrophy and fibrosis.[7] It also delayed the age-related increase in systolic blood pressure without affecting the heart rate.[7][8] These benefits occurred without changes in plasma glucose levels, indicating a direct cardiac effect beyond glycemic control.[7] The mechanism may involve alterations in cardiac microRNA expression profiles related to hypertrophy and heart failure.[8]

Blood Pressure Regulation

A reduction in blood pressure is a consistent finding with SGLT2 inhibitors.[12] In non-diabetic rat models, ipragliflozin delayed the age-related increase in systolic blood pressure.[7] While many large-scale studies are in diabetic populations, the effect is also observed in non-diabetic subjects.[13][14] The mechanisms are multifactorial, including a modest diuretic and natriuretic effect leading to plasma volume contraction, as well as weight loss.[13][15]

Renal Protection

The benefits of SGLT2 inhibitors on the kidney are well-documented and extend to non-diabetic chronic kidney disease (CKD).[16][17] In a mouse model of adenine-induced CKD, low-dose ipragliflozin reduced renal dysfunction, tubular dilatation, and fibrosis.[10] The proposed mechanisms for renal protection in non-diabetic models include reduced glomerular pressure via tubuloglomerular feedback, decreased inflammation, and inhibition of fibrosis.[12][17]

Key Signaling Pathways

AMPK/SIRT1 Pathway Activation

Recent studies in non-diabetic, high-fat diet-induced obese mice suggest that ipragliflozin's metabolic benefits are mediated by the activation of the AMP-activated protein kinase (AMPK) and sirtuin 1 (SIRT1) pathway in the liver and adipose tissue.[5] SGLT2 inhibition leads to a shift in the insulin-to-glucagon ratio, which can activate AMPK.[5] Activated AMPK, in turn, can activate SIRT1, leading to a cascade of downstream effects including increased expression of thermogenesis-related genes (e.g., Ucp1) in adipose tissue and enhanced fatty acid oxidation in brown adipose tissue.[5] This pathway provides a molecular basis for the observed reduction in hepatic steatosis and improvement in adipocyte hypertrophy.[5][6]

Summary of Quantitative Data

Table 1: Effects of Ipragliflozin on Metabolic Parameters in Non-Diabetic Animal Models

| Animal Model | Treatment | Duration | Body Weight Change | Fat Mass Change | Key Finding | Reference |

| High-Fat Diet-Induced Obese Rats | 10 mg/kg/day | 4 weeks | Reduced vs. Control | Reduced visceral & subcutaneous fat | Promoted fatty acid oxidation over glucose utilization | [3] |

| 129S6/Sv Mice on High-Fat Diet (Prediabetic) | 3 mg/kg/day | 16 weeks | No significant change vs. HFD Control | Reduced adipocyte size | Attenuated hepatic steatosis; increased Ucp1 expression in adipose tissue | [5] |

Table 2: Effects of Ipragliflozin on Cardiovascular Parameters in Non-Diabetic Animal Models

| Animal Model | Treatment | Duration | Key Cardiovascular Outcomes | Blood Pressure Effect | Reference |

| DahlS.Z-Leprfa/Leprfa (DS/obese) Rats | 0.01% (w/w) in chow | 8 weeks | Reduced LV mass, intraventricular septal thickness; Ameliorated cardiomyocyte hypertrophy & LV fibrosis | Delayed age-related increase in Systolic BP | [7] |

| DahlS.Z-Leprfa/Leprfa (DS/obese) Rats | 0.01% (w/w) in chow | 6 weeks | Reduced interventricular septal thickness & LV organ weight; Improved cardiomyocyte hypertrophy | Reduced Systolic BP | [8] |

| Sprague-Dawley (SD) Rats (Non-diabetic control) | Single oral dose (1, 3, 10 mg/kg) | 24 hours | No effect on HR or autonomic nerve activity | No effect on Systolic BP | [18] |

Detailed Experimental Protocols

Protocol: Cardiac Histopathology in a Non-Diabetic Rat Model of Cardiomyopathy[7]

-

Objective: To investigate the effect of ipragliflozin on cardiac dysfunction and histopathology in a non-diabetic rat model.

-

Animal Model: Male DahlS.Z-Leprfa/Leprfa (DS/obese) rats, a non-diabetic model for cardiomyopathy. Age-matched male DahlS.Z-Lepr+/Lepr+ (DS/lean) rats were used as controls.

-

Drug Administration: Ipragliflozin was mixed with chow at a concentration of 0.01% (w/w) and administered ad libitum for 8 weeks.

-

Measurements:

-

Blood Pressure: Systolic blood pressure (SBP) and heart rate (HR) were measured every 4 weeks using the tail-cuff method.

-

Echocardiography: Performed after 8 weeks of treatment to assess left ventricular (LV) mass and intraventricular septal thickness.

-

Histopathology: Hearts were excised, and LV tissues were subjected to hematoxylin and eosin (H&E) and Masson's trichrome staining to examine cardiomyocyte hypertrophy and fibrosis.

-

Blood and Urine Analysis: Plasma glucose, urine volume, and urinary glucose excretion were measured.

-

Protocol: Body Fat Mass and Fatty Acid Oxidation in High-Fat Diet-Induced Obese Rats[3]

-

Objective: To examine the effect of ipragliflozin on body weight and composition in a diet-induced obesity model.

-

Animal Model: Male Sprague-Dawley rats fed a high-fat diet (HFD) to induce obesity.

-

Drug Administration: Ipragliflozin was administered orally once daily at a dose of 10 mg/kg for 4 weeks.

-

Measurements:

-

Body Composition: Analyzed using dual-energy X-ray absorptiometry (DEXA) and computed tomography (CT) to quantify visceral fat, subcutaneous fat, lean mass, and bone mineral content.

-

Metabolic Analysis: Plasma and urinary parameters were analyzed to assess lipolysis and fatty acid oxidation.

-

Energy Metabolism: Indirect calorimetry was used to measure the heat production rate from glucose and fat, and to determine the respiratory exchange ratio (RER).

-

Conclusion

The mechanism of action of ipragliflozin in non-diabetic models is multifaceted, extending well beyond its primary effect on renal glucose handling. Preclinical evidence robustly supports its role in promoting the loss of fat mass, improving cardiovascular structure and function, regulating blood pressure, and protecting renal tissue from injury, all independent of a diabetic state. The activation of the AMPK/SIRT1 pathway appears to be a key molecular mechanism underlying its beneficial metabolic effects. These findings highlight the therapeutic potential of ipragliflozin for non-diabetic conditions such as obesity, metabolic syndrome, heart failure, and chronic kidney disease, providing a strong rationale for further clinical investigation in these populations.

References

- 1. Clinical pharmacokinetics and pharmacodynamics of the novel SGLT2 inhibitor ipragliflozin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Profile of Ipragliflozin, an Oral SGLT-2 Inhibitor for the Treatment of Type 2 Diabetes: The Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SGLT2 selective inhibitor ipragliflozin reduces body fat mass by increasing fatty acid oxidation in high-fat diet-induced obese rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Sodium Glucose Cotransporter 2 Inhibitor Ipragliflozin Promotes Preferential Loss of Fat Mass in Non-obese Diabetic Goto-Kakizaki Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ipragliflozin, an SGLT2 Inhibitor, Ameliorates High-Fat Diet-Induced Metabolic Changes by Upregulating Energy Expenditure through Activation of the AMPK/ SIRT1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effect of ipragliflozin, an SGLT2 inhibitor, on cardiac histopathological changes in a non-diabetic rat model of cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Role of SGLT2 Inhibitor Ipragliflozin on Cardiac Hypertrophy and microRNA Expression Profiles in a Non-diabetic Rat Model of Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. mdpi.com [mdpi.com]

- 11. SGLT2 Inhibitors in Diabetic and Non-Diabetic Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Renal Protection with SGLT2 Inhibitors: Effects in Acute and Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Twenty-Four Hour Blood Pressure Response to Empagliflozin and Its Determinants in Normotensive Non-diabetic Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ahajournals.org [ahajournals.org]

- 15. Ipragliflozin tied to long-term reduction in BP in diabetes patients: PROTECT trial analysis [medicaldialogues.in]

- 16. mdpi.com [mdpi.com]

- 17. Frontiers | Application of SGLT-2 inhibitors in non-diabetic CKD: mechanisms, efficacy, and safety [frontiersin.org]

- 18. First-dose effect of the SGLT2 inhibitor ipragliflozin on cardiovascular activity in spontaneously diabetic Torii fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Ipragliflozin L-Proline: A Deep Dive into SGLT2 Selectivity and Potency

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sodium-glucose cotransporter 2 (SGLT2) selectivity and potency of Ipragliflozin L-Proline, a prominent therapeutic agent in the management of type 2 diabetes mellitus. Ipragliflozin's efficacy is rooted in its highly selective and potent inhibition of SGLT2, a protein primarily responsible for glucose reabsorption in the kidneys.[1][2][3] This document collates in vitro potency data, details the experimental methodologies used for these assessments, and visualizes the underlying biological pathways and experimental workflows.

Quantitative Analysis of Ipragliflozin's Potency and Selectivity

The inhibitory activity of ipragliflozin has been quantified against various SGLT isoforms to establish its selectivity profile. The data, presented below, consistently demonstrates a high degree of selectivity for SGLT2 over SGLT1, the primary SGLT transporter in the intestine.[4][5]

In Vitro Inhibitory Potency of Ipragliflozin

| Target | Species | IC50 (nM) | Reference |

| SGLT2 | Human | 2.8 | [6][7] |

| SGLT2 | Human | 7.38 | [5][8][9] |

| SGLT2 | Human | 8.9 | [10] |

| SGLT1 | Human | 1876 | [5][9] |

| SGLT2 | Rat | 6.73 | [8] |

| SGLT2 | Mouse | 5.64 | [8] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Comparative Inhibitory Constants (Ki) and Selectivity

| Compound | Target | Ki (nM) | SGLT2 Selectivity (SGLT1 IC50 / SGLT2 IC50) | Reference |

| Ipragliflozin | hSGLT2 | 2.28 | ~254-fold | [5][11] |

| Phlorizin | hSGLT2 | 20.2 | - | [11] |

Ki (Inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half maximum inhibition.

Mechanism of Action: Selective SGLT2 Inhibition

Ipragliflozin exerts its therapeutic effect by selectively targeting SGLT2 in the proximal convoluted tubules of the kidneys.[2][3] SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomerulus.[3][12] By inhibiting this transporter, ipragliflozin effectively blocks glucose reabsorption, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels.[2][3] This mechanism is independent of insulin, which provides a therapeutic advantage in the context of type 2 diabetes where insulin signaling may be impaired.[12]

Experimental Protocols for Assessing SGLT Inhibition

The determination of IC50 and Ki values for SGLT inhibitors involves cellular assays utilizing cell lines that stably express the target transporters. The following is a generalized protocol synthesized from common practices in the field.

Cell Line and Culture

-

Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293T) cells are commonly used.[13] These cells are transfected to stably express human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2).

-

Culture Conditions: Cells are maintained in appropriate culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418) to ensure the continued expression of the transporter.

SGLT Inhibition Assay (Radiolabeled Substrate Uptake)

-

Cell Seeding: Cells expressing hSGLT1 or hSGLT2 are seeded into 96-well plates and grown to confluence.

-

Preparation of Assay Buffer: A sodium-containing buffer is used for the uptake assay, while a sodium-free buffer (with sodium replaced by choline or N-methyl-D-glucamine) is used for determining background uptake.

-

Inhibitor and Substrate Preparation: Ipragliflozin is serially diluted to a range of concentrations. The substrate, typically α-methyl-D-[14C]glucopyranoside ([14C]AMG), a non-metabolizable glucose analog, is prepared in the assay buffer.[11]

-

Assay Procedure:

-

The cell culture medium is removed, and the cells are washed with pre-warmed assay buffer.

-

Cells are pre-incubated with varying concentrations of ipragliflozin or vehicle control for a specified time.

-

The uptake is initiated by adding the [14C]AMG-containing assay buffer.

-

The reaction is allowed to proceed for a defined period (e.g., 1-2 hours).

-

Uptake is terminated by rapidly washing the cells with ice-cold, sodium-free buffer.

-

-

Quantification:

-

Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

-

Data Analysis:

-

The specific SGLT-mediated uptake is calculated by subtracting the uptake in the presence of a high concentration of a non-selective SGLT inhibitor (like phlorizin) or in sodium-free buffer from the total uptake.

-

The percentage of inhibition at each ipragliflozin concentration is determined.

-

IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

-

Conclusion

This compound is a highly potent and selective inhibitor of SGLT2.[1][6] The substantial difference in its inhibitory activity against SGLT2 compared to SGLT1 underscores its targeted mechanism of action, which is a key factor in its clinical efficacy and safety profile. The experimental methodologies outlined provide a foundational understanding for the continued research and development of selective SGLT inhibitors.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Clinical pharmacokinetics and pharmacodynamics of the novel SGLT2 inhibitor ipragliflozin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review [frontiersin.org]

- 4. Ipragliflozin: A novel sodium-glucose cotransporter 2 inhibitor developed in Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Ipragliflozin (L-Proline) | CymitQuimica [cymitquimica.com]

- 8. selleckchem.com [selleckchem.com]

- 9. immune-system-research.com [immune-system-research.com]

- 10. Comparative Pharmacokinetics and Pharmacodynamics of a Novel Sodium-Glucose Cotransporter 2 Inhibitor, DWP16001, with Dapagliflozin and Ipragliflozin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jstage.jst.go.jp [jstage.jst.go.jp]

- 12. Why Do SGLT2 Inhibitors Inhibit Only 30–50% of Renal Glucose Reabsorption in Humans? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structural selectivity of human SGLT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of Ipragliflozin L-Proline in Oncology: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the preclinical evidence surrounding the anti-cancer potential of Ipragliflozin, the active component of Ipragliflozin L-Proline. As a selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), Ipragliflozin is primarily an anti-diabetic agent. However, emerging preclinical research, predominantly in breast cancer models, suggests a direct anti-proliferative effect on cancer cells. This document synthesizes the available quantitative data, details the experimental methodologies employed in these key studies, and visualizes the proposed mechanisms of action and experimental workflows.

Quantitative Data Summary

The anti-cancer effects of Ipragliflozin have been quantified in several key preclinical studies. The following tables summarize the significant findings, focusing on cell proliferation and electrophysiological changes.

Table 1: In Vitro Efficacy of Ipragliflozin in Breast Cancer Cells

| Cell Line | Assay | Concentration (µM) | Effect | Citation |

| MCF-7 | Cell Growth | 1 - 50 | Dose-dependent suppression of cell growth | [1][2][3] |

| MCF-7 | DNA Synthesis (BrdU) | 50 - 100 | Significant inhibition of DNA synthesis | [1] |

Table 2: Electrophysiological and Mitochondrial Effects of Ipragliflozin in MCF-7 Cells

| Parameter | Treatment | Outcome | Citation |

| Membrane Potential | Ipragliflozin | Membrane hyperpolarization | [1][2][3] |

| Mitochondrial Membrane Potential | Ipragliflozin | Increased JC-1 green fluorescence, indicating instability | [1][2][3] |

| Glucose-Induced Whole-Cell Current | Ipragliflozin or SGLT2 knockdown | Suppression of current | [1][2][3] |

Experimental Protocols

The following sections detail the methodologies used in the preclinical evaluation of Ipragliflozin's anti-cancer effects.

Cell Culture and Proliferation Assays

Human breast cancer cell lines, such as MCF-7, MDA-MB-231, and KPL-1, were utilized.[1] Cells were cultured in appropriate media and conditions. To assess the impact on cell growth, cells were treated with varying concentrations of Ipragliflozin (ranging from 1 to 50 µM) or a vehicle control (DMSO).[1] Cell numbers were monitored over time to generate growth curves.[1]

DNA Synthesis Assay (BrdU Assay)

To specifically measure the effect on DNA synthesis, a Bromodeoxyuridine (BrdU) assay was performed. MCF-7 cells were treated with high doses of Ipragliflozin (50-100 µM).[1] The incorporation of BrdU into newly synthesized DNA was quantified to determine the rate of cell proliferation.[1]

SGLT2 Knockdown Experiments

To confirm that the anti-proliferative effects of Ipragliflozin are mediated through its intended target, SGLT2 expression was silenced using small interfering RNA (siRNA).[1][2][3] The efficacy of the knockdown was confirmed by RT-PCR.[1] The growth of SGLT2-knockdown cells was then compared to control cells in the presence of Ipragliflozin.[1]

Electrophysiology (Patch Clamp Technique)

The patch clamp technique was employed to measure membrane potential and whole-cell currents in MCF-7 cells.[1][2][3] These experiments were conducted to understand the impact of Ipragliflozin on the electrophysiological properties of the cancer cells.[1] The effect of Ipragliflozin on glucose-induced whole-cell currents was a key parameter measured, providing insight into the inhibition of sodium and glucose cotransport.[1][2][3]

Mitochondrial Membrane Potential Assay (JC-1 Assay)

The JC-1 assay was used to assess changes in mitochondrial membrane potential.[1][2][3] An increase in JC-1 green fluorescence upon treatment with Ipragliflozin indicated a depolarization or instability of the mitochondrial membrane, a potential trigger for apoptosis.[1][2][3]

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and experimental workflows described in the preclinical studies of Ipragliflozin.

References

Cardiovascular Effects of Ipragliflozin L-Proline: A Technical Overview for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cardiovascular effects of ipragliflozin L-proline, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor. The content herein synthesizes findings from key preclinical and clinical research, focusing on quantitative data, experimental methodologies, and underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative cardiovascular outcomes observed in studies investigating ipragliflozin.

Table 1: Effects on Blood Pressure and Heart Rate

| Parameter | Study Population | Treatment Group | Control Group | Duration | Outcome | Citation |

| Systolic Blood Pressure (SBP) | Patients with Type 2 Diabetes (PROTECT study) | Ipragliflozin | Standard antihyperglycemic treatment | 24 months | Mean reduction of 3.6 mmHg compared to control | [1][2][3] |

| Systolic Blood Pressure (SBP) | Non-diabetic DahlS.Z-Leprfa/Leprfa rats | Ipragliflozin (0.01% w/w in chow) | Standard chow | 6 weeks | Significant reduction in SBP | [4] |

| Heart Rate (HR) | Non-diabetic DahlS.Z-Leprfa/Leprfa rats | Ipragliflozin (0.01% w/w in chow) | Standard chow | 6 weeks | No significant effect on HR | [4] |

| Heart Rate (HR) | Spontaneously Diabetic Torii (SDT) fatty rats | Single oral dose of Ipragliflozin | Vehicle | 24 hours | No effect on HR | [5] |

Table 2: Effects on Cardiac Structure and Function

| Parameter | Study Population | Treatment Group | Control Group | Duration | Outcome | Citation |

| Interventricular Septal Thickness | Non-diabetic DahlS.Z-Leprfa/Leprfa rats | Ipragliflozin (0.01% w/w in chow) | Standard chow | 6 weeks | Significant reduction | [4] |

| Left Ventricular (LV) Organ Weight | Non-diabetic DahlS.Z-Leprfa/Leprfa rats | Ipragliflozin (0.01% w/w in chow) | Standard chow | 6 weeks | Significant reduction | [4] |

| Cardiomyocyte Hypertrophy | Non-diabetic DahlS.Z-Leprfa/Leprfa rats | Ipragliflozin (0.01% w/w in chow) | Standard chow | 6 weeks | Improvement in hypertrophy | [6][4] |

| LV Diastolic Function (E/e') | Patients with Type 2 Diabetes and HFpEF (EXCEED trial) | Ipragliflozin | Conventional treatment | 24 weeks | No significant improvement compared to control | [7][8][9] |

| LV Diastolic Function (e' and E/e') | Patients with Type 2 Diabetes and preserved LVEF (≥60%) (PROTECT sub-study) | Ipragliflozin | Standard of care | Not specified | Higher e' and lower E/e' compared to control | [10] |

Table 3: Effects on Endothelial Function and Biomarkers

| Parameter | Study Population | Treatment Group | Control Group | Duration | Outcome | Citation |

| Endothelial Function (Acetylcholine-dependent vasodilation) | Streptozotocin (STZ)-induced diabetic mice | Ipragliflozin (3 mg/kg/day) | Vehicle | 3 weeks | Attenuated impairment (P < 0.001) | [11][12][13] |

| Endothelial Function (Flow-mediated vasodilation - FMD) | Patients with Type 2 Diabetes (PROTECT sub-analysis) | Ipragliflozin | Standard therapy | 24 months | No significant change in FMD | [14][15] |

| Oxidative Stress (Urinary 8-OHdG) | STZ-induced diabetic mice | Ipragliflozin (3 mg/kg/day) | Vehicle | 3 weeks | Significant reduction | [11][12][13] |

| Inflammatory Molecules (MCP-1, VCAM-1, ICAM-1 expression in aorta) | STZ-induced diabetic mice | Ipragliflozin (3 mg/kg/day) | Vehicle | 3 weeks | Decreased expression (P < 0.05) | [11][12] |

| Plasma Inflammatory Cytokines | Non-diabetic DahlS.Z-Leprfa/Leprfa rats | Ipragliflozin (0.01% w/w in chow) | Standard chow | 6 weeks | Reduction in plasma levels | [6][4] |

| NT-proBNP | Patients with Type 2 Diabetes and HFpEF (EXCEED trial) with baseline NT-proBNP ≥400 pg/mL | Ipragliflozin | Conventional treatment | 24 weeks | Decrease in NT-proBNP levels | [8][9] |

Experimental Protocols

This section details the methodologies for key experiments cited in this guide.

PROTECT Study (Clinical Trial)

-

Study Design: A multicenter, prospective, randomized, open-label, blinded-endpoint study.[1][2]

-

Participants: 464 patients with type 2 diabetes were randomized to either an ipragliflozin group or a control group.[1]

-

Intervention: The ipragliflozin group received ipragliflozin in addition to standard antihyperglycemic treatment. The control group received standard antihyperglycemic treatment.

-

Primary Endpoint (Sub-analysis): The trajectory of systolic blood pressure measured at baseline and at 3, 6, 12, and 24 months.[1][16]

-

Key Assessments:

-

Blood Pressure: Measured in a routine clinical setting.[1]

-

Endothelial Function (Sub-analysis): Assessed by flow-mediated vasodilation (FMD) of the brachial artery in a subset of patients.[15]

-

Echocardiography (Sub-analysis): Standard echocardiographic parameters were measured to assess left ventricular diastolic function.[10]

-

-

Statistical Analysis: Correlations between changes in systolic blood pressure and cardiometabolic variables were evaluated.[1]

EXCEED Trial (Clinical Trial)

-

Study Design: An open-label, multicenter, randomized, two-arm interventional trial.[8][9]

-

Participants: 68 eligible participants with type 2 diabetes and heart failure with preserved ejection fraction (HFpEF) were randomly assigned to an ipragliflozin group (n=36) or a conventional treatment group (n=32).[8][9]

-

Intervention: The ipragliflozin group received ipragliflozin for 24 weeks. The control group received conventional treatment.

-

Primary Endpoints: The change in E/e' and e', markers of left ventricular diastolic function.[8][9]

-

Secondary Endpoints: Other echocardiography parameters, plasma NT-proBNP level, New York Heart Association (NYHA) class, hemoglobin A1c, and blood pressure.[8][9]

-

Key Assessments:

Preclinical Study in STZ-Induced Diabetic Mice

-

Animal Model: Eight-week-old male C57BL/6 mice were treated with a single intraperitoneal injection of streptozotocin (150 mg/kg) to induce diabetes.[12][13]

-

Intervention: Three days after STZ injection, mice were administered ipragliflozin (3 mg/kg/day) via gavage for 3 weeks.[12][13]

-

Key Assessments:

-

Vascular Function: Assessed by isometric tension recording of the abdominal aorta to determine acetylcholine-dependent vasodilation.[12][13]

-

Oxidative Stress: Measured by the level of 8-hydroxy-2'-deoxyguanosine (8-OHdG) in urine.[12][13]

-

Protein Expression: Western blot analysis was used to examine the phosphorylation of Akt and eNOSSer1177 in the abdominal aorta.[12][13]

-

Gene Expression: Quantitative RT-PCR (qPCR) was used to measure the expression of inflammatory molecules (MCP-1, VCAM-1, ICAM-1) in the abdominal aorta.[12][13]

-

Preclinical Study in a Non-diabetic Rat Model of Cardiomyopathy

-

Animal Model: Male DahlS.Z-Leprfa/Leprfa (DS/obese) rats, a model of salt-sensitive hypertension and cardiomyopathy. DahlS.Z-Lepr+/Lepr+ (DS/lean) rats were used as controls.[6][4]

-

Intervention: Ipragliflozin was added to the chow (0.01% w/w) and given to DS/obese rats for 6 weeks.[6][4]

-

Key Assessments:

-

Hemodynamics: Systolic blood pressure and heart rate were measured every other week.[6][4]

-

Echocardiography: Performed to assess cardiac structure and function, including interventricular septal thickness.[6][4]

-

Histopathology: Histopathological examination of the left ventricle was conducted to assess cardiomyocyte hypertrophy.[6][4]

-

Biomarkers: Plasma inflammatory cytokine levels were measured.[6][4]

-

MicroRNA Expression: Microarray analysis was performed to evaluate miRNA expression profiles in the left ventricle.[6][4]

-

Signaling Pathways and Mechanisms of Action

Research suggests that the cardiovascular effects of ipragliflozin are mediated through multiple signaling pathways.

Endothelial Function and Nitric Oxide Bioavailability

In preclinical models of diabetes, ipragliflozin has been shown to improve endothelial dysfunction by enhancing the nitric oxide (NO) signaling pathway.[11][13] Hyperglycemia-induced oxidative stress is a key contributor to endothelial dysfunction, leading to reduced NO bioavailability. Ipragliflozin appears to counteract this by increasing the phosphorylation of Akt and endothelial nitric oxide synthase (eNOS) at serine 1177, which activates eNOS to produce NO.[11][13] This is coupled with a reduction in oxidative stress, as evidenced by lower levels of urinary 8-OHdG.[11][13]

Caption: Akt/eNOS signaling pathway influenced by ipragliflozin.

Cardiac Remodeling

In a non-diabetic model of cardiomyopathy, ipragliflozin demonstrated beneficial effects on cardiac remodeling by reducing left ventricular hypertrophy.[4] This was associated with alterations in the expression of microRNAs related to cardiac hypertrophy and heart failure, suggesting a role for ipragliflozin in modulating gene expression to prevent adverse cardiac structural changes.[4] The reduction in plasma inflammatory cytokines also points to an anti-inflammatory mechanism contributing to its cardioprotective effects.[6][4]

Hemodynamic Effects

The reduction in systolic blood pressure observed with ipragliflozin is a consistent finding in clinical trials.[1][2][3] This effect is likely multifactorial, stemming from the diuretic and natriuretic effects of SGLT2 inhibition, leading to a reduction in plasma volume.

Experimental Workflows

The following diagram illustrates a generalized workflow for a clinical trial investigating the cardiovascular effects of ipragliflozin, based on the design of studies like PROTECT and EXCEED.

References

- 1. Long-term effects of ipragliflozin on blood pressure in patients with type 2 diabetes: Insights from the randomized PRO… [ouci.dntb.gov.ua]

- 2. scholars.mssm.edu [scholars.mssm.edu]

- 3. Ipragliflozin tied to long-term reduction in BP in diabetes patients: PROTECT trial analysis [medicaldialogues.in]

- 4. (PDF) The Role of SGLT2 Inhibitor Ipragliflozin on Cardiac Hypertrophy and microRNA Expression Profiles in a Non-diabetic Rat Model of Cardiomyopathy. (2022) | Toshiyuki Takasu | 4 Citations [scispace.com]

- 5. First-dose effect of the SGLT2 inhibitor ipragliflozin on cardiovascular activity in spontaneously diabetic Torii fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Role of SGLT2 Inhibitor Ipragliflozin on Cardiac Hypertrophy and microRNA Expression Profiles in a Non-diabetic Rat Model of Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of ipragliflozin on left ventricular diastolic function in patients with type 2 diabetes and heart failure with preserved ejection fraction: The EXCEED randomized controlled multicenter study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of ipragliflozin on left ventricular diastolic function in patients with type 2 diabetes and heart failure with preserved ejection fraction: The EXCEED randomized controlled multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]

- 11. frontiersin.org [frontiersin.org]

- 12. Glycemic Control with Ipragliflozin, a Novel Selective SGLT2 Inhibitor, Ameliorated Endothelial Dysfunction in Streptozotocin-Induced Diabetic Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Glycemic Control with Ipragliflozin, a Novel Selective SGLT2 Inhibitor, Ameliorated Endothelial Dysfunction in Streptozotocin-Induced Diabetic Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Lack of impact of ipragliflozin on endothelial function in patients with type 2 diabetes: sub-analysis of the PROTECT study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scholars.mssm.edu [scholars.mssm.edu]

- 16. researchgate.net [researchgate.net]

The Effects of Ipragliflozin L-Proline on Nonalcoholic Fatty Liver Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nonalcoholic fatty liver disease (NAFLD) represents a growing global health concern, tightly linked to metabolic syndrome, obesity, and type 2 diabetes mellitus (T2DM). The progression of NAFLD to its more severe form, nonalcoholic steatohepatitis (NASH), can lead to cirrhosis and hepatocellular carcinoma. This technical guide provides an in-depth analysis of the therapeutic potential of Ipragliflozin L-Proline, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, in the management of NAFLD. We synthesize findings from key clinical and preclinical studies, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development in the field of metabolic and liver diseases.

Data Presentation: Summary of Clinical and Preclinical Findings

The following tables summarize the quantitative outcomes from various studies investigating the effects of Ipragliflozin on key parameters of NAFLD.

Table 1: Effects of Ipragliflozin on Anthropometric and Glycemic Parameters in Patients with T2DM and NAFLD

| Study | Duration | Ipragliflozin Dose | Change in Body Weight (kg) | Change in HbA1c (%) |

| Takahashi et al., 2021[1][2] | 72 weeks | 50 mg/day | -1.06 | -0.41 |

| Ito et al., 2018[3] | 24 weeks | 50 mg/day | Significant decrease (p < 0.05) | Significant decrease (p < 0.05) |

| Ohki et al., 2018[3] | ~320 days | Not specified | Significant decrease | Significant decrease |

| Choi et al., 2020[4][5] | 24 weeks | 50 mg/day (add-on) | -1.6 (median) | -0.2 |

Table 2: Effects of Ipragliflozin on Liver Enzymes and Hepatic Steatosis in Patients with T2DM and NAFLD/NASH

| Study | Parameter | Baseline (Median or Mean ± SD) | Post-treatment (Median or Mean ± SD) | p-value |

| Ito et al., 2018 (NASH)[3] | AST (U/L) | 74 | 39.5 | 0.003 |

| ALT (U/L) | 68.5 | 36.5 | 0.016 | |

| GGT (U/L) | 64 | 31 | 0.011 | |

| Steatosis (CAP, dB/m) | 285.5 | 258 | 0.0496 | |

| Choi et al., 2020[4][5] | Fatty Liver Index | Not specified | -9.8 ± 1.9 | 0.002 |

| NAFLD Liver Fat Score | Not specified | -0.5 ± 0.2 | 0.049 | |

| CAP (dB/m²) | Not specified | -8.2 ± 7.8 | 0.133 |

Table 3: Effects of Ipragliflozin on Hepatic Parameters in Preclinical NAFLD Models

| Study | Animal Model | Ipragliflozin Dose | Outcome Measure | Result |

| Hayashizaki-Someya et al., 2015[6] | Rats on a choline-deficient L-amino acid-defined (CDAA) diet | 3 mg/kg, once daily for 5 weeks | Hepatic Triglyceride (TG) | Prevented accumulation (188 vs. 290 mg/g tissue in vehicle) |

| Liver Fibrosis | Marked decrease in hydroxyproline and fibrosis score | |||

| Honda et al., 2016[7] | ob/ob mice | 10 mg/kg | Hepatic Lipid Accumulation | Significantly ameliorated |

| Hepatic IL-1β mRNA | Significantly reduced | |||

| Kamashima et al., 2018[8] | FLS-ob/ob mice | Not specified | Hepatic Cholesterol and TG | Significantly decreased |

| Hepatic Steatosis and Fibrosis | Significantly ameliorated |

Experimental Protocols

This section details the methodologies employed in the cited studies to evaluate the effects of Ipragliflozin on NAFLD.

Clinical Trial Methodologies

-

Study Design: The clinical studies were typically designed as multicenter, randomized, controlled trials.[1][2] For instance, the study by Takahashi et al. (2021) was a multicenter, randomized, controlled trial where patients were assigned to either an Ipragliflozin group or a control group.[1][2]

-

Intervention: The typical intervention consisted of daily oral administration of Ipragliflozin (e.g., 50 mg/day) over a period ranging from 24 weeks to 72 weeks.[1][2][4][5] Control groups received either a placebo or standard of care without SGLT2 inhibitors.[1][2]

-

Assessment of Hepatic Steatosis:

-

Assessment of Liver Fibrosis:

Preclinical Study Methodologies

-

Animal Models:

-

Drug Administration: Ipragliflozin was typically administered orally via gavage or mixed in the diet at doses ranging from 3 to 10 mg/kg/day.[6][7]

-

Histological Analysis:

-

Liver tissue was fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) for general morphology and Oil Red O for lipid droplet visualization.[9]

-

Fibrosis was assessed using Sirius Red or Masson's trichrome staining.[8]

-

The NAFLD Activity Score (NAS) was often used to grade the severity of steatosis, lobular inflammation, and hepatocellular ballooning.[9]

-

-

Biochemical and Molecular Analyses:

-

Quantitative Real-Time PCR (qRT-PCR): The expression of genes involved in lipogenesis (e.g., SREBP-1c), fatty acid oxidation, and inflammation (e.g., IL-1β) was quantified in liver tissue.[7][9] Total RNA is extracted from liver tissue, reverse transcribed to cDNA, and then subjected to PCR with gene-specific primers.

-

Western Blotting: The protein levels and phosphorylation status of key signaling molecules, such as AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1), were determined.[9] This involves protein extraction from liver tissue, separation by SDS-PAGE, transfer to a membrane, and probing with specific primary and secondary antibodies.

-

Visualization of Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and experimental workflows related to the action of Ipragliflozin in NAFLD.

Signaling Pathways

Caption: Ipragliflozin's mechanism in NAFLD.

Experimental Workflow

References

- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 2. Liver Pathology: Steatohepatitis | AASLD [aasld.org]

- 3. gubra.dk [gubra.dk]

- 4. Non-alcoholic fatty liver disease - histological scoring systems: a large cohort single-center, evaluation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activation of the AMPK-SIRT1 pathway contributes to protective effects of Salvianolic acid A against lipotoxicity in hepatocytes and NAFLD in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ipragliflozin Additively Ameliorates Non-Alcoholic Fatty Liver Disease in Patients with Type 2 Diabetes Controlled with Metformin and Pioglitazone: A 24-Week Randomized Controlled Trial [mdpi.com]

- 7. Ipragliflozin Improves the Hepatic Outcomes of Patients With Diabetes with NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hepatic Proteomic Changes and Sirt1/AMPK Signaling Activation by Oxymatrine Treatment in Rats With Non-alcoholic Steatosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ipragliflozin attenuates non-alcoholic steatohepatitis development in an animal model - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Pharmacological Profile of Ipragliflozin L-Proline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacological profile of Ipragliflozin L-Proline, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). This document details the compound's mechanism of action, inhibitory potency, selectivity, and its effects on cellular signaling pathways, supported by detailed experimental protocols and data presented for clarity and comparison.

Mechanism of Action and Inhibitory Potency

Ipragliflozin is a competitive inhibitor of SGLT2, the primary transporter responsible for glucose reabsorption in the renal proximal tubules.[1][2] By selectively blocking SGLT2, ipragliflozin reduces the reabsorption of glucose from the glomerular filtrate, thereby promoting urinary glucose excretion and lowering plasma glucose levels.[3] In vitro studies have demonstrated that ipragliflozin potently inhibits human, rat, and mouse SGLT2 in the nanomolar range.[3]

The inhibitory kinetics of ipragliflozin have been characterized through studies using Chinese hamster ovary (CHO) cells overexpressing human SGLT2 (hSGLT2). These studies confirm that ipragliflozin acts as a competitive inhibitor of SGLT2-mediated methyl-α-D-glucopyranoside (AMG) uptake.[1][2] Furthermore, ipragliflozin exhibits a wash-resistant inhibition of hSGLT2, suggesting a persistent binding to the transporter.[1][2]

Quantitative Inhibitory Activity of Ipragliflozin

The inhibitory potency of Ipragliflozin against SGLT2 has been quantified through the determination of its half-maximal inhibitory concentration (IC50) and inhibitory constant (Ki). The following table summarizes these values from various in vitro studies.

| Target | Species | Assay System | Value | Reference |

| IC50 | Human | CHO cells expressing hSGLT2 | 7.4 nM | [4] |

| Human | Not Specified | 8.9 ± 1.7 nM | [5] | |

| Ki | Human | CHO cells expressing hSGLT2 | 2.28 nM | [1][2] |

Selectivity Profile

A key characteristic of Ipragliflozin is its high selectivity for SGLT2 over other sodium-glucose cotransporters, particularly SGLT1, which is predominantly found in the small intestine.[1][2] This selectivity is crucial for minimizing off-target effects, such as gastrointestinal side effects associated with SGLT1 inhibition. In vitro assays have demonstrated that Ipragliflozin is significantly more potent against SGLT2 compared to SGLT1 and other related transporters.[1][4]

Comparative Selectivity of Ipragliflozin

The following table presents the selectivity of Ipragliflozin for SGLT2 over SGLT1.

| Transporter | Species | IC50 (nM) | Selectivity (SGLT1/SGLT2) | Reference |

| SGLT2 | Human | 7.4 | \multirow{2}{*}{254-fold} | [4] |

| SGLT1 | Human | 1880 | [4] |

Ipragliflozin also shows low inhibitory activity against other SGLT family members, including hSGLT3, hSGLT4, hSGLT5, hSGLT6, and the sodium/myo-inositol cotransporter 1 (hSMIT1).[1] Additionally, it does not significantly inhibit various glucose transporter (GLUT) isoforms, such as GLUT1 and GLUT4.[4]

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to characterize the pharmacological profile of Ipragliflozin.

SGLT2 Inhibition Assay

This protocol describes the determination of the inhibitory activity of Ipragliflozin on SGLT2 expressed in a heterologous system.

Objective: To measure the IC50 and Ki values of Ipragliflozin for SGLT2.

Materials:

-

Chinese hamster ovary (CHO) cells stably expressing human SGLT2 (hSGLT2).

-

Culture medium: Ham's F-12 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

-

Uptake buffer: Sodium-containing or sodium-free buffer.

-

Radiolabeled substrate: [14C]-α-methyl-D-glucopyranoside ([14C]AMG).

-

Test compound: this compound.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Cell Culture: Culture CHO-hSGLT2 cells in 24-well plates until confluent.

-

Pre-incubation: Wash the cells with sodium-free buffer. Pre-incubate the cells for 10-15 minutes at 37°C in sodium-containing buffer with or without varying concentrations of Ipragliflozin.

-

Uptake Initiation: Add [14C]AMG to each well to initiate the uptake reaction. The final concentration of [14C]AMG is typically around the Km value for SGLT2.

-

Incubation: Incubate the plates for a defined period (e.g., 30-120 minutes) at 37°C.[5]

-

Uptake Termination: Stop the uptake by rapidly washing the cells three times with ice-cold sodium-free buffer.

-

Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 N NaOH).

-

Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each Ipragliflozin concentration compared to the control (no inhibitor). Determine the IC50 value by fitting the data to a four-parameter logistic equation. For Ki determination in competitive inhibition studies, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk plots.[2]

Workflow for SGLT2 Inhibition Assay

Caption: Workflow of the in vitro SGLT2 inhibition assay.

Cellular Glucose Uptake Assay

This protocol outlines a method to assess the effect of Ipragliflozin on glucose uptake in a relevant cell line.

Objective: To determine the effect of Ipragliflozin on glucose transport into cells.

Materials:

-

Human kidney 2 (HK-2) cells or another suitable cell line endogenously expressing SGLT2.

-

Culture medium.

-

Krebs-Ringer-Phosphate (KRP) buffer or similar physiological buffer.

-

Fluorescent glucose analog: 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG).

-

Test compound: this compound.

-

Fluorescence plate reader or fluorescence microscope.

Procedure:

-

Cell Seeding: Seed HK-2 cells in a 96-well black, clear-bottom plate and culture until they reach the desired confluency.

-

Serum Starvation: Serum-starve the cells for a few hours to reduce basal glucose uptake.

-

Treatment: Treat the cells with Ipragliflozin at various concentrations in glucose-free medium for a specified duration.

-

Glucose Uptake: Add 2-NBDG to the wells and incubate for 15-60 minutes at 37°C.

-

Termination and Washing: Terminate the uptake by removing the 2-NBDG containing medium and washing the cells multiple times with ice-cold KRP buffer.

-

Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader (excitation/emission ~485/535 nm) or visualize using a fluorescence microscope.

-

Data Analysis: Quantify the fluorescence intensity and normalize it to a control group (untreated cells) to determine the effect of Ipragliflozin on glucose uptake.

Workflow for Cellular Glucose Uptake Assay

Caption: Workflow of the cellular glucose uptake assay.

Intracellular Signaling Pathways

Recent studies suggest that the beneficial effects of SGLT2 inhibitors, including Ipragliflozin, may extend beyond their primary glucose-lowering action and involve the modulation of intracellular signaling pathways. In vitro evidence points towards the activation of the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) pathway.[6][7]

AMPK is a key cellular energy sensor that, when activated, switches on catabolic pathways to generate ATP and switches off anabolic pathways that consume ATP. SIRT1 is an NAD+-dependent deacetylase that plays a crucial role in cellular metabolism, stress resistance, and inflammation. The activation of the AMPK/SIRT1 pathway by Ipragliflozin in vitro suggests potential direct cellular effects that could contribute to its broader metabolic benefits.[6][7]

Proposed Signaling Pathway of Ipragliflozin in vitro

Caption: Proposed signaling pathway of Ipragliflozin.

Conclusion

This compound is a highly potent and selective SGLT2 inhibitor with a competitive and persistent mechanism of action. Its in vitro pharmacological profile is characterized by nanomolar inhibitory potency against hSGLT2 and a high degree of selectivity over SGLT1 and other related transporters. Furthermore, emerging in vitro evidence suggests that Ipragliflozin may exert direct cellular effects through the activation of the AMPK/SIRT1 signaling pathway, which warrants further investigation to fully elucidate its pleiotropic benefits. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this class of compounds.

References

- 1. In Vitro Pharmacological Profile of Ipragliflozin, a Sodium Glucose Co-transporter 2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. Pharmacological profile of ipragliflozin (ASP1941), a novel selective SGLT2 inhibitor, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Comparative Pharmacokinetics and Pharmacodynamics of a Novel Sodium-Glucose Cotransporter 2 Inhibitor, DWP16001, with Dapagliflozin and Ipragliflozin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ipragliflozin, an SGLT2 Inhibitor, Ameliorates High-Fat Diet-Induced Metabolic Changes by Upregulating Energy Expenditure through Activation of the AMPK/ SIRT1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ipragliflozin, an SGLT2 Inhibitor, Ameliorates High-Fat Diet-Induced Metabolic Changes by Upregulating Energy Expenditure through Activation of the AMPK/ SIRT1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Pharmacokinetics of Ipragliflozin L-Proline in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of Ipragliflozin L-Proline, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, in key preclinical animal models: rats, dogs, and monkeys. The information presented is intended to support research, development, and a deeper understanding of the disposition of this important therapeutic agent.

Introduction to Ipragliflozin

Ipragliflozin is an oral antihyperglycemic agent that lowers blood glucose levels by inhibiting the reabsorption of glucose in the kidneys.[1] The L-proline salt form enhances its stability and handling properties. Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—in preclinical species is crucial for predicting its behavior in humans and for designing effective and safe clinical trials.

Pharmacokinetic Profiles in Animal Models

The following tables summarize the key pharmacokinetic parameters of Ipragliflozin following oral and intravenous administration in rats and monkeys. Currently, specific pharmacokinetic data for Ipragliflozin in dogs is not publicly available.

Table 1: Single-Dose Pharmacokinetics of Ipragliflozin in Rats

| Parameter | Oral Administration (1 mg/kg) | Intravenous Administration (0.3 mg/kg) |

| Cmax (ng/mL) | 235 | 409 (at 0.083 hr) |

| Tmax (hr) | 0.5 | - |

| AUC₀-t (ng·h/mL) | 884 | 506 |

| T½ (hr) | 2.5 | 2.1 |

| Bioavailability (%) | \multicolumn{2}{c | }{85.7} |

Data sourced from the Japanese Pharmaceutical and Medical Devices Agency (PMDA) review report of Suglat® Tablets.

Table 2: Single-Dose Pharmacokinetics of Ipragliflozin in Cynomolgus Monkeys

| Parameter | Oral Administration (1 mg/kg) | Intravenous Administration (0.3 mg/kg) |

| Cmax (ng/mL) | 321 | 550 (at 0.083 hr) |

| Tmax (hr) | 1.3 | - |

| AUC₀-t (ng·h/mL) | 1910 | 660 |

| T½ (hr) | 4.3 | 3.6 |

| Bioavailability (%) | \multicolumn{2}{c | }{97.1} |

Data sourced from the Japanese Pharmaceutical and Medical Devices Agency (PMDA) review report of Suglat® Tablets.

Experimental Protocols

Detailed experimental protocols are essential for the replication and interpretation of pharmacokinetic studies. The following sections outline the general methodologies employed in the characterization of Ipragliflozin's pharmacokinetics in animal models.

Animal Models

-

Rats: Male Sprague-Dawley or Wistar rats are commonly used.

-

Dogs: Beagle dogs are a standard non-rodent species for pharmacokinetic studies.

-

Monkeys: Cynomolgus monkeys are frequently used as a non-human primate model.

Dosing and Administration

-

Oral Administration: this compound is typically dissolved or suspended in a vehicle such as a 0.5% methylcellulose solution and administered via oral gavage.

-

Intravenous Administration: For intravenous studies, the compound is dissolved in a suitable vehicle, such as saline or a solution containing a solubilizing agent, and administered as a bolus injection or infusion, typically into a tail vein in rats or a cephalic or saphenous vein in dogs and monkeys.

Sample Collection

-

Blood Sampling: Serial blood samples are collected at predetermined time points post-dose. In rats, blood is often collected from the tail vein, jugular vein, or via cardiac puncture at the terminal time point. In dogs and monkeys, blood is typically drawn from cephalic or saphenous veins. Blood is collected into tubes containing an anticoagulant (e.g., heparin or EDTA), and plasma is separated by centrifugation.

-

Urine and Feces Collection: For excretion studies, animals are housed in metabolic cages to allow for the separate collection of urine and feces over specified intervals.

Bioanalytical Method

The concentration of Ipragliflozin and its metabolites in plasma, urine, and feces is quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2] This method offers high sensitivity and selectivity for accurate determination of drug concentrations.

Metabolism and Excretion

Metabolic Pathways

The metabolism of Ipragliflozin has been investigated in preclinical species. The primary metabolic pathways for SGLT2 inhibitors in animals typically involve oxidation, mediated by cytochrome P450 (CYP) enzymes.[3][4] In contrast, metabolism in humans is predominantly through glucuronidation.[3]

For Ipragliflozin, several metabolites have been identified in animal plasma, including M1, M2, M3, M4, and M6. These metabolites are generally formed through oxidative processes.

Excretion Routes

In preclinical animal models, the primary route of excretion for Ipragliflozin and its metabolites is through the feces, with a smaller proportion excreted in the urine.[3] This suggests that biliary excretion is a significant pathway for the elimination of the drug and its metabolites in these species.

Visualizations

Experimental Workflow for In Vivo Pharmacokinetic Study

Primary Metabolic Pathways of SGLT2 Inhibitors in Animals

Conclusion

This compound exhibits favorable pharmacokinetic properties in rats and monkeys, with high oral bioavailability. The primary route of elimination in these preclinical species is fecal excretion, and metabolism is driven by oxidative pathways. This technical guide provides a foundational understanding of the in vivo pharmacokinetics of Ipragliflozin in key animal models, which is essential for the continued development and clinical application of this therapeutic agent. Further research is warranted to elucidate the specific pharmacokinetic profile in dogs and to further characterize the metabolic fate of the compound across different species.

References

- 1. Clinical pharmacokinetics and pharmacodynamics of the novel SGLT2 inhibitor ipragliflozin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Pharmacokinetic study of single and multiple oral administration of glutamine in healthy Beagles [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Interaction of Ipragliflozin L-Proline with Sodium-Glucose Cotransporter 1 (SGLT1)

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ipragliflozin is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for glucose reabsorption in the kidneys.[1][2] Its therapeutic efficacy in managing type 2 diabetes mellitus stems from this primary mechanism, which promotes urinary glucose excretion.[3][4] A critical aspect of ipragliflozin's pharmacological profile is its significantly lower affinity for the sodium-glucose cotransporter 1 (SGLT1). SGLT1 is vital for glucose absorption in the small intestine and is also responsible for a minor fraction of glucose reabsorption in the kidney.[3][5] High selectivity for SGLT2 over SGLT1 is a desirable characteristic for this class of drugs, as it minimizes the potential for gastrointestinal side effects, such as diarrhea and malabsorption, which can arise from significant SGLT1 inhibition.[3][4] This guide provides a detailed examination of the interaction between ipragliflozin and SGLT1, presenting quantitative data on its selectivity, the experimental protocols used to determine these parameters, and visual diagrams to illustrate the underlying mechanisms and workflows.

Quantitative Analysis of Ipragliflozin's Selectivity for SGLT1 vs. SGLT2

The inhibitory activity of ipragliflozin has been quantified in vitro using cell lines engineered to express human SGLT1 (hSGLT1) and SGLT2 (hSGLT2). The half-maximal inhibitory concentration (IC₅₀) is a standard measure of an inhibitor's potency. Ipragliflozin demonstrates a substantially higher IC₅₀ value for hSGLT1 compared to hSGLT2, underscoring its high selectivity.

Studies have shown that ipragliflozin is a competitive inhibitor of SGLT2.[6][7] Furthermore, it exhibits a wash-resistant binding to hSGLT2, suggesting a persistent inhibitory effect on its primary target that is not observed with the non-selective, naturally occurring SGLT inhibitor, phlorizin.[6][7]

The selectivity is calculated as the ratio of the IC₅₀ value for SGLT1 to the IC₅₀ value for SGLT2.[3]

Table 1: In Vitro Inhibitory Activity of Ipragliflozin against Human SGLT1 and SGLT2

| Transporter | Ipragliflozin IC₅₀ (nM) | Selectivity Ratio (SGLT1 IC₅₀ / SGLT2 IC₅₀) | Reference |

| Human SGLT1 | 1876 | ~254-fold | [1][2] |

| Human SGLT2 | 7.38 | [1][2][8] |

Note: The IC₅₀ for hSGLT2 has been reported in the range of 6.75–8.07 nM in other studies.[9] The inhibitory constant (Ki) for ipragliflozin against hSGLT2 has been determined to be 2.28 nM.[6][7]

Visualizing the Mechanism of Selective Inhibition

The following diagram illustrates the differential interaction of ipragliflozin with SGLT2 and SGLT1 in their primary locations, the renal proximal tubule and the small intestine, respectively.

Caption: Ipragliflozin strongly inhibits SGLT2, weakly inhibiting SGLT1.

Experimental Protocol for Determining SGLT1 Inhibition

The assessment of ipragliflozin's inhibitory effect on SGLT1 is typically conducted through in vitro cell-based functional assays. The following protocol is a synthesis of methodologies reported in the literature.[6][9][10]

4.1 Objective To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound (e.g., ipragliflozin) on human SGLT1-mediated glucose transport.

4.2 Materials

-

Cell Lines: A stable cell line overexpressing the human SGLT1 transporter (e.g., Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells). A corresponding mock-transfected or parental cell line serves as a negative control.[9][10]

-

Probe Substrate: Radiolabeled alpha-methyl glucoside ([¹⁴C]AMG), a non-metabolizable glucose analog.[9]

-

Test Compound: Ipragliflozin L-Proline, dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

-

Positive Control: A known SGLT inhibitor, such as phlorizin, to ensure maximal inhibition.[10]

-

Buffers:

-

Sodium-containing Assay Buffer (e.g., Krebs-Ringer-Henseleit buffer).

-

Sodium-free Wash Buffer (to stop the transport reaction).

-

-

Reagents: Cell lysis buffer, liquid scintillation cocktail.

-

Equipment: Cell culture incubator, liquid scintillation counter, multi-well plates.

4.3 Methodology

-

Cell Culture: Culture the SGLT1-expressing and mock-transfected control cells in multi-well plates until they reach an appropriate confluency.

-

Preparation: On the day of the assay, remove the culture medium and wash the cells with assay buffer.

-

Pre-incubation: Pre-incubate the cells at 37°C for approximately 15-30 minutes with the assay buffer containing various concentrations of ipragliflozin, the positive control (phlorizin), or vehicle control (DMSO).[10]

-

Initiation of Uptake: Initiate the transport reaction by adding the [¹⁴C]AMG probe substrate to each well. Incubate for a defined period (e.g., 30 minutes to 2 hours) at 37°C.[9][10]

-

Termination of Uptake: Stop the reaction by rapidly aspirating the solution and washing the cells multiple times with ice-cold, sodium-free wash buffer.[9]

-

Cell Lysis: Lyse the cells using a suitable lysis buffer to release the intracellular contents.

-

Quantification: Transfer the cell lysate to scintillation vials, add a liquid scintillation cocktail, and measure the radioactivity using a liquid scintillation counter. This determines the amount of [¹⁴C]AMG taken up by the cells.[9][10]

-

Data Analysis:

-

Calculate the specific SGLT1-mediated uptake by subtracting the radioactivity measured in the mock-transfected cells from that in the SGLT1-expressing cells.[9]

-

Plot the percentage of inhibition of SGLT1-mediated uptake against the logarithm of the ipragliflozin concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Visualizing the Experimental Workflow

The diagram below outlines the key steps in the experimental workflow for assessing the selectivity of an SGLT inhibitor.

Caption: Workflow for determining SGLT inhibitor IC50 and selectivity.

Conclusion

This compound is a highly selective SGLT2 inhibitor, demonstrating approximately 254-fold greater potency for SGLT2 over SGLT1.[2] This pronounced selectivity is a cornerstone of its therapeutic profile, enabling effective renal glucose reabsorption blockade while largely avoiding the inhibition of intestinal SGLT1. The standardized in vitro assays, utilizing engineered cell lines and radiolabeled substrates, provide a robust framework for quantifying this selectivity. The data confirm that at therapeutic concentrations, ipragliflozin's interaction with SGLT1 is minimal, which is consistent with its established safety and efficacy profile in the treatment of type 2 diabetes mellitus.

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Ipragliflozin: A novel sodium-glucose cotransporter 2 inhibitor developed in Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. SGLT2 inhibitors across various patient populations in the era of precision medicine: the multidisciplinary team approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro Pharmacological Profile of Ipragliflozin, a Sodium Glucose Co-transporter 2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. selleckchem.com [selleckchem.com]

- 9. mdpi.com [mdpi.com]

- 10. 2.2. SGLT1 Inhibition Assay [bio-protocol.org]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Ipragliflozin L-Proline

Introduction

Ipragliflozin is a potent and selective inhibitor of sodium-glucose co-transporter 2 (SGLT2), utilized in the management of type 2 diabetes mellitus.[1][2] It functions by inhibiting the reabsorption of glucose in the kidneys, thereby promoting the excretion of glucose in the urine.[1] For quality control and research purposes, robust analytical methods are essential to determine the purity, stability, and concentration of Ipragliflozin in bulk drug substances and pharmaceutical formulations. This application note details validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for the quantitative analysis of Ipragliflozin L-Proline.

Experimental Protocols

Method 1: Stability-Indicating HPLC-DAD Analysis of Ipragliflozin

This protocol is designed as a stability-indicating method to quantify Ipragliflozin in the presence of its degradation products.[2]

1. Instrumentation and Chromatographic Conditions:

-

HPLC System: A standard HPLC system equipped with a Diode Array Detector (DAD) is suitable.

-

Column: HAMILTON PRP-X100 C18 column.[2]

-

Mobile Phase: A mixture of Methanol, Acetonitrile, and Water in a ratio of 50:25:25 (v/v/v).[2]

-

Flow Rate: 1.0 mL/min.[2]

-

Detection Wavelength: 230 nm.[2]

-

Injection Volume: 10 µL.

-

Column Temperature: Ambient.

2. Reagent and Sample Preparation:

-

Diluent: The mobile phase can be used as the diluent.

-

Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Ipragliflozin reference standard in the diluent to obtain a known concentration.

-

Sample Solution: Prepare the sample solution by dissolving the this compound bulk drug or powdered tablets in the diluent to achieve a concentration within the linear range of the method.

-

Forced Degradation Studies: To assess the stability-indicating nature of the method, the drug product can be subjected to stress conditions such as acidic and basic hydrolysis, oxidation, and thermal and photolytic stress.[2] For instance, acidic degradation can be initiated by treating the sample with 0.1 N HCl, while basic degradation can be performed with 0.1 N NaOH.[2] Oxidative stress can be applied using a solution of hydrogen peroxide.[2]

3. Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solution multiple times to ensure system suitability (e.g., check for consistent retention times and peak areas).

-

Inject the sample solutions.

-

Record the chromatograms and integrate the peak areas for Ipragliflozin.

-

Calculate the concentration of Ipragliflozin in the samples by comparing the peak areas with that of the standard solution.

Method 2: Analysis of Ipragliflozin and Related Substances

This protocol is suitable for the separation and determination of Ipragliflozin from its related substances in the bulk drug.[3][4]

1. Instrumentation and Chromatographic Conditions:

-

HPLC System: An HPLC system with a UV detector.

-

Column: Octadecylsilane bonded silica gel column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3][4]

-

Mobile Phase: A gradient elution using Mobile Phase A (Water) and Mobile Phase B (Acetonitrile).[3][4]

2. Reagent and Sample Preparation:

-

Solvent: A mixture of Acetonitrile and Water (40:60 v/v) is used for dissolving the samples.[4]

-

System Suitability Solution: Prepare a solution containing Ipragliflozin and its known impurities to verify the resolution and sensitivity of the method.[3][4]

-

Test Solution: Accurately weigh and dissolve the this compound bulk drug in the solvent to a final concentration of approximately 0.4 mg/mL.[4]

-

Reference Solution: Dilute the test solution to a known lower concentration to serve as a comparison for impurity quantification.[4]

3. Procedure:

-

Set up the HPLC system with the specified gradient program.

-

Equilibrate the column with the initial mobile phase composition.

-

Inject the system suitability solution to confirm that the system is ready for analysis.

-

Inject the test and reference solutions.

-

Monitor the chromatogram for the elution of Ipragliflozin and any related substances.

-

Quantify the impurities based on their peak areas relative to the Ipragliflozin peak in the reference solution.

Data Presentation

The following tables summarize the key parameters from the described HPLC methods for the analysis of this compound.

Table 1: Chromatographic Conditions for Ipragliflozin Analysis

| Parameter | Method 1: Stability-Indicating | Method 2: Related Substances |

| Column | HAMILTON PRP-X100 C18[2] | Octadecylsilane bonded silica (250x4.6mm, 5µm)[3][4] |

| Mobile Phase | Methanol:Acetonitrile:Water (50:25:25 v/v/v)[2] | Gradient: Water (A) and Acetonitrile (B)[3][4] |

| Flow Rate | 1.0 mL/min[2] | 1.0 mL/min[3][4] |

| Detection | DAD at 230 nm[2] | UV at 229 nm[3][4] |

| Injection Vol. | 10 µL | 20 µL[3][4] |

| Temperature | Ambient | 30°C[3][4] |

Table 2: Validation Parameters for Ipragliflozin HPLC Methods

| Parameter | Method 1: Stability-Indicating |

| Linearity Range | 10 - 100 µg/mL[2] |

| Correlation Coefficient (r²) | 0.9999[2] |

Visualizations

Caption: Workflow for HPLC analysis of this compound.

Caption: HPLC method development and validation pathway.

References

- 1. pharmaresearchlibrary.org [pharmaresearchlibrary.org]

- 2. innoriginal.com [innoriginal.com]

- 3. CN106053665A - A method for separating and determining related substances of ipagliflozin proline bulk drug by HPLC - Google Patents [patents.google.com]

- 4. CN106053665B - A method of with the related substance of HPLC separation determination ipragliflozin proline bulk pharmaceutical chemicals - Google Patents [patents.google.com]

Application Notes and Protocols for Studying Ipragliflozin L-Proline Pharmacodynamics in Animal Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ipragliflozin L-Proline is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a protein primarily expressed in the kidneys responsible for the reabsorption of glucose from the glomerular filtrate back into the circulation.[1][2][3] By inhibiting SGLT2, Ipragliflozin promotes the excretion of glucose in the urine, thereby lowering blood glucose levels.[1][3] This insulin-independent mechanism of action makes it an effective therapeutic agent for type 2 diabetes mellitus.[4] The study of Ipragliflozin's pharmacodynamics in appropriate animal models is crucial for understanding its therapeutic potential and mechanism of action.